N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of similar hydrazinecarbothioamide derivatives involves specific reactions such as the condensation of isothiocyanatobenzene with hydrazine hydrate, followed by reactions with aromatic aldehydes and halogenated ketones under specific conditions to yield various derivatives with high yields. These processes are characterized using spectroscopic methods and mass spectrometry, providing insights into the structure and formation mechanisms of such compounds (Ramadan, 2019).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is determined through techniques like NMR, IR, and single-crystal X-ray diffraction, revealing the arrangement of atoms and the spatial configuration. Such analyses are crucial for understanding the chemical behavior and potential interactions of the compound with other molecules (Channar et al., 2019).
Chemical Reactions and Properties
Hydrazinecarbothioamides participate in various chemical reactions, leading to the formation of different heterocyclic compounds. These reactions are influenced by factors such as the presence of specific functional groups, reaction conditions, and the nature of reactants. The ability to form diverse compounds underlines the versatility and reactivity of the hydrazinecarbothioamide group (Aly et al., 2018).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamide derivatives, such as solubility, can vary significantly depending on the solvent and temperature. Studies measuring the solubility in different solvents at various temperatures provide valuable data for applications requiring specific solubility characteristics (Shakeel et al., 2014).
Chemical Properties Analysis
The chemical properties of hydrazinecarbothioamide derivatives, such as reactivity towards metals and other organic compounds, enable the synthesis of complex coordination compounds and organometallic derivatives. These compounds often exhibit interesting biological, photoluminescent, and catalytic properties, making them valuable for various applications (Gulea et al., 2021).
Scientific Research Applications
Synthesis and Chemical Characterization
N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is involved in the synthesis of arylidene-hydrazinyl-thiazolines and their precursors, showcasing its utility in creating compounds with potential biological activities. The process involves condensation with aromatic aldehydes and reactions leading to the formation of dihydrothiazoles, characterized by spectroscopic methods and mass spectrometry. This synthesis route highlights the compound's role in developing novel chemical entities for further biological evaluation (E. Ramadan, 2019).
Antimicrobial and Antioxidant Properties
Research into thiosemicarbazones derived from N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide demonstrates their potential as antibacterial and antioxidant agents. Novel thiosemicarbazones exhibit significant inhibition potency against Gram-positive pathogens like Enterococcus faecalis and Staphylococcus aureus at low concentrations, alongside possessing antioxidant activity against radicals like DPPH and ABTS (A. Karaküçük-İyidoğan et al., 2014).
Corrosion Inhibition
The compound is also investigated for its corrosion inhibition properties. Specifically, its derivatives have been studied for the protection of metals like aluminum alloy in corrosive environments. This research is crucial for applications in material science and engineering, where corrosion resistance is vital for the longevity and reliability of metal components (B. G. Prakashaiah et al., 2018).
Fluorescent Probes for Metal Ions
Innovative applications include the development of fluorescent chemosensors based on hydrazine-carbothioamide derivatives for detecting metal ions like Zn2+. These compounds offer selective fluorescence emission for Zn2+ without interference from other metal ions, showcasing their potential in environmental monitoring, biological research, and the development of diagnostic tools (Boeon Suh et al., 2022).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3OS2/c1-11-4-2-3-5-12(11)9-25-10-16(23)21-22-17(24)20-15-7-6-13(18)8-14(15)19/h2-8H,9-10H2,1H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUYCCUBTYJHJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NNC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinecarbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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